[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol
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Overview
Description
[1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine moiety, with a hydroxyl group at the piperidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol typically involves the reaction of 4-chloro-6-methylpyrimidine with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated derivative.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) in the presence of a base.
Major Products Formed:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of other pyrimidine derivatives.
- Employed in the study of reaction mechanisms and synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways .
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A related compound with similar structural features but different reactivity and applications.
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with distinct biological activities.
Uniqueness:
Biological Activity
The compound [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-2-yl]-methanol, also known by its IUPAC name, exhibits significant biological activity due to its structural features. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data from various studies.
Chemical Structure and Properties
- Molecular Formula : C11H16ClN3O
- Molecular Weight : 241.72 g/mol
- CAS Number : 1261231-61-1
- Purity : 95% .
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported. In one study, derivatives showed MIC values ranging from 20 to 25 µg/mL against Gram-negative bacteria and higher efficacy against Gram-positive strains compared to standard antibiotics like cefazolin .
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 7.8 | |
Escherichia coli | <125 | |
Bacillus subtilis | 75 |
Antifungal Activity
The compound has also shown potential antifungal effects. In vitro studies indicated that it could inhibit the growth of various fungal pathogens, although specific MIC values for this compound are yet to be detailed in the literature.
Anticancer Activity
The anticancer potential of related compounds has been explored extensively. For example:
- Compounds with similar piperidine and pyrimidine structures have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective inhibition of cell growth .
Study 1: Synthesis and Evaluation of Antitumor Activity
A study synthesized several derivatives of piperidine containing pyrimidine rings and evaluated their antitumor activities. The results indicated that specific modifications at the piperidine nitrogen enhanced anticancer activity significantly. The most potent compounds were those with electron-withdrawing groups at the para position of the aromatic ring .
Study 2: Multicomponent Reactions for Bioactive Molecules
Another research focused on the synthesis of biologically active molecules through multicomponent reactions involving piperidine derivatives. The synthesized compounds were tested against a range of microbial strains, demonstrating superior antibacterial activity compared to traditional antibiotics .
Properties
IUPAC Name |
[1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-8-6-10(12)14-11(13-8)15-5-3-2-4-9(15)7-16/h6,9,16H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHXBARVEAIBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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